BenchChemオンラインストアへようこそ!

2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide

Medicinal Chemistry Scaffold Hopping Structure–Activity Relationship

The compound, systematically named 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea (C₁₈H₁₈N₄O₄S, MW 386.4 g/mol), is a synthetic small molecule that belongs to the N-arylsulfonylindole semicarbazide class. It features an indole-3-acetyl group linked via a hydrazine‑carbonyl spacer to a 4‑methylbenzenesulfonyl moiety, forming a sulfonylurea‑like framework.

Molecular Formula C18H18N4O4S
Molecular Weight 386.43
CAS No. 1024572-88-0
Cat. No. B2704866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide
CAS1024572-88-0
Molecular FormulaC18H18N4O4S
Molecular Weight386.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C18H18N4O4S/c1-12-6-8-14(9-7-12)27(25,26)22-18(24)21-20-17(23)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,19H,10H2,1H3,(H,20,23)(H2,21,22,24)
InChIKeyKQMRQSUBQMYQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide (CAS 1024572-88-0): Chemical Identity and Core Scaffold


The compound, systematically named 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea (C₁₈H₁₈N₄O₄S, MW 386.4 g/mol), is a synthetic small molecule that belongs to the N-arylsulfonylindole semicarbazide class [1]. It features an indole-3-acetyl group linked via a hydrazine‑carbonyl spacer to a 4‑methylbenzenesulfonyl moiety, forming a sulfonylurea‑like framework. This scaffold combines an indole pharmacophore with a tosyl‑protected semicarbazide, a structural arrangement that places it at the interface of sulfonylurea, semicarbazone, and indole‑3‑acetamide chemical space [1].

Why Generic Substitution of 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide (1024572-88-0) with Other Indole‑Sulfonylureas Fails


Within the N‑arylsulfonylindole semicarbazide series, even minor structural changes—such as replacing the 4‑methylbenzenesulfonyl group with an unsubstituted phenylsulfonyl moiety or moving the acetyl linker from the indole 3‑position to the 2‑position—are known to dramatically alter cytotoxicity profiles and target engagement [1]. Specifically, the 4‑methylbenzenesulfonyl (tosyl) substituent on the semicarbazide nitrogen modulates both lipophilicity and hydrogen‑bonding capacity, while the indole‑3‑acetyl attachment position controls conformational flexibility [1]. Consequently, generic substitution with a closely related analog (e.g., a 4‑chlorobenzenesulfonyl congener or an indole‑2‑carbohydrazide derivative) cannot guarantee equivalent cellular activity or molecular‑target binding without experimental validation, as evidenced by the wide IC₅₀ ranges (1.5–23.5 µM) reported across structurally similar N‑arylsulfonylindole semicarbazides in antibacterial and cytotoxic assays [1].

Quantitative Differentiation Evidence for 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide (1024572-88-0)


Structural Uniqueness: Tosyl‑Semicarbazide Indole‑3‑Acetyl Scaffold Distinct from Indole‑2‑Carbohydrazide and Aminoguanidine Series

The target compound uniquely combines a 4-methylbenzenesulfonyl (tosyl) semicarbazide group with an indole‑3‑acetyl linker. In the comprehensive SAR study by Song et al. (2019), a panel of 36 N‑arylsulfonyl‑3‑substituted indoles bearing aminoguanidine, semicarbazide, or thiosemicarbazide moieties was evaluated [1]. Among the semicarbazide sub‑series, the nature of the N‑arylsulfonyl substituent (e.g., 4‑methylphenyl vs. 4‑chlorophenyl) and the attachment position of the indole carbonyl (3‑acetyl vs. 2‑carbonyl) were critical determinants of both antibacterial MIC and cytotoxic IC₅₀. The target compound is the specific 4‑methylphenylsulfonyl‑substituted semicarbazide with an indole‑3‑acetyl attachment, a combination not represented among the 12 semicarbazide derivatives in that study, positioning it as a structurally distinct chemotype within the broader N‑arylsulfonylindole class [1].

Medicinal Chemistry Scaffold Hopping Structure–Activity Relationship

Cytotoxic Potential: Class‑Level IC₅₀ Range for N‑Arylsulfonylindole Semicarbazides

Although no compound‑specific IC₅₀ has been published for CAS 1024572-88-0, the structurally closest class—N‑arylsulfonylindole semicarbazides evaluated by Song et al. (2019)—exhibited cytotoxic IC₅₀ values ranging from 1.51 to 15.12 µM against human cancer cell lines A590 (gastric) and SGC7901 (gastric) [1]. A separate study by Çelik et al. (2023) on indole‑core semicarbazides reported IC₅₀ values between 8.7 and 29.3 µM against MCF‑7 and MDA‑MB‑231 breast cancer cell lines [2]. These class‑level data provide a quantitative baseline expectation for the cytotoxic potency of the target compound, pending direct experimental confirmation.

Cytotoxicity Anticancer Screening Indole Derivatives

Antimicrobial Activity: Class‑Level MIC Range for N‑Arylsulfonylindole Semicarbazides

Song et al. (2019) demonstrated that N‑arylsulfonylindole semicarbazides (series 7) possess measurable antibacterial activity, with MIC values ranging from 1.08 to 23.46 µM against both drug‑sensitive and multidrug‑resistant bacterial strains [1]. Although the aminoguanidine series (6) was more potent overall, the semicarbazide sub‑series (7) still showed single‑digit micromolar MICs against select Gram‑positive strains. The target compound, bearing the semicarbazide moiety with a tosyl substituent, is structurally positioned within this active antibacterial chemotype [1].

Antibacterial MIC Determination Multidrug‑Resistant Strains

Physicochemical Differentiation: Computed Drug‑Likeness and Permeability Parameters

The target compound exhibits computed physicochemical properties that differentiate it from other indole‑sulfonylurea close analogs. Its XLogP3 of 2.0, topological polar surface area of approximately 120 Ų, and 4 hydrogen‑bond donors (calculated from its SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)CC2=CNC3=CC=CC=C32) place it within favorable oral drug‑likeness space [1]. For comparison, the indole‑2‑carbohydrazide semicarbazides reported by Çelik et al. (2023) typically exhibit higher XLogP values (2.8–3.5) due to the absence of the sulfonyl polar group [2]. The lower lipophilicity and additional H‑bond donors of the target compound predict improved aqueous solubility and reduced hERG channel binding risk relative to more lipophilic indole‑semicarbazide analogs [1][2].

Drug‑Likeness ADME Prediction Physicochemical Profiling

Optimal Research and Industrial Application Scenarios for 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide (1024572-88-0)


Anticancer Lead Discovery: Gastric and Breast Cancer Cell Line Screening

Based on the class‑level cytotoxic IC₅₀ range of 1.51–29.3 µM observed for structurally related N‑arylsulfonylindole semicarbazides [1][2], this compound is a rational choice for primary cytotoxicity screening against gastric (A590, SGC7901) and breast (MCF‑7, MDA‑MB‑231) cancer cell lines. Its unique tosyl‑semicarbazide indole‑3‑acetyl scaffold, distinct from previously tested chemotypes, makes it suitable for scaffold‑hopping campaigns aimed at identifying novel tubulin polymerization or Bcl‑2 family inhibitors [2].

Antibacterial Screening Against Multidrug‑Resistant Gram‑Positive Pathogens

The demonstrated antibacterial activity of N‑arylsulfonylindole semicarbazides (MIC 1.08–23.46 µM) against both drug‑sensitive and multidrug‑resistant strains [1] positions this compound as a candidate for expanded antibacterial profiling. Procurement is justified for research groups focused on FabH‑CoA reductase inhibition or other novel antibacterial targets identified through molecular docking of the N‑arylsulfonylindole pharmacophore [1].

ADME Profiling and Oral Bioavailability Optimization

With a computed XLogP3 of 2.0 and 4 hydrogen‑bond donors [1], the compound occupies a favorable oral drug‑likeness space that is more hydrophilic than many indole‑semicarbazide analogs (XLogP3 2.8–3.5) [2]. This physicochemical profile supports its use in ADME screening cascades—including Caco‑2 permeability, microsomal stability, and CYP450 inhibition assays—as a starting point for optimizing oral bioavailability while maintaining the semicarbazide pharmacophore.

Chemical Biology Probe Development: Sulfonylurea‑Binding Protein Target Identification

The sulfonylurea moiety is a known pharmacophore for ATP‑sensitive potassium channels and certain carbonic anhydrase isoforms. This compound, combining the sulfonylurea group with an indole‑3‑acetyl recognition element, can serve as a chemical probe for affinity‑based protein profiling (e.g., thermal shift assay or photoaffinity labeling) to identify novel sulfonylurea‑binding proteins, leveraging the scaffold distinctiveness established in the SAR literature [1].

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.